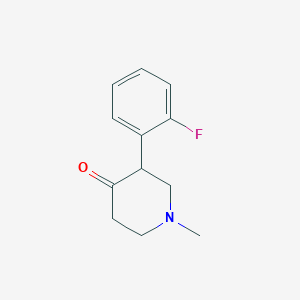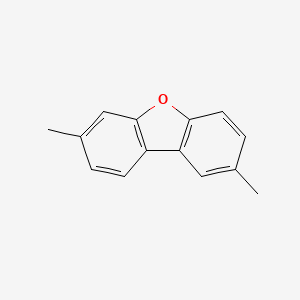
2,7-dimethyldibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,7-dimethyldibenzofuran is a heterocyclic organic compound that belongs to the dibenzofuran family. It is characterized by two benzene rings fused to a central furan ring, with methyl groups attached at the 2 and 7 positions. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyldibenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation of dibenzofuran with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions or other catalytic processes that allow for efficient and cost-effective synthesis. The choice of method depends on factors such as the availability of raw materials, desired purity, and production scale.
化学反応の分析
Types of Reactions
2,7-dimethyldibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, quinones, and dihydro compounds, which have various applications in organic synthesis and material science.
科学的研究の応用
2,7-dimethyldibenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,7-dimethyldibenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as mTOR and PARP . The exact pathways and targets can vary depending on the specific derivative and its application.
類似化合物との比較
2,7-dimethyldibenzofuran can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound without methyl groups.
2,6-Dimethyldibenzo[b,d]furan: A similar compound with methyl groups at different positions.
Usnic Acid: A dibenzofuran derivative with additional functional groups and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
特性
CAS番号 |
51801-70-8 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC名 |
2,7-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-4-6-13-12(7-9)11-5-3-10(2)8-14(11)15-13/h3-8H,1-2H3 |
InChIキー |
AFXREXXZVMTNJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC3=C2C=CC(=C3)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
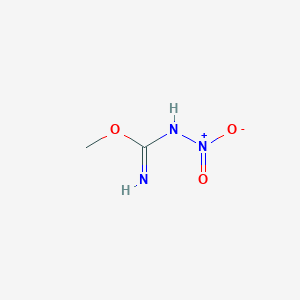
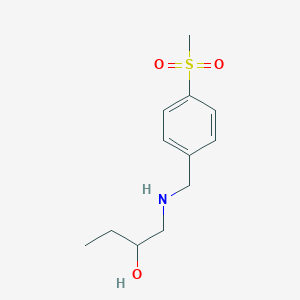
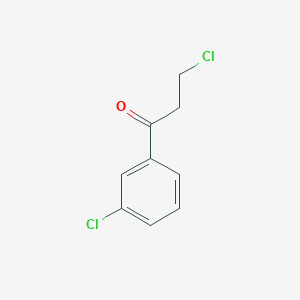
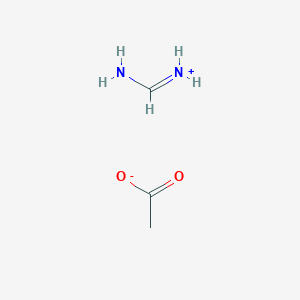
![7-Iodo-6-methylbenzo[d]isoxazol-3-amine](/img/structure/B8585433.png)
![4-({10-[(Hepta-1,6-dien-4-yl)oxy]decyl}oxy)benzoic acid](/img/structure/B8585439.png)
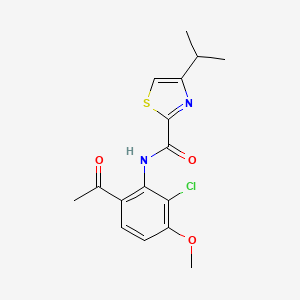
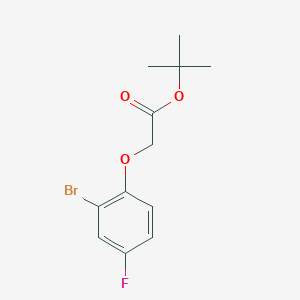
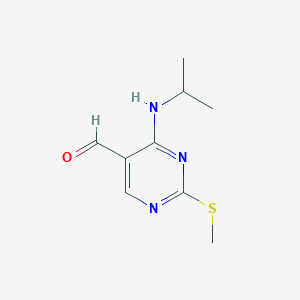
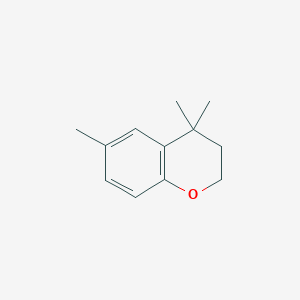
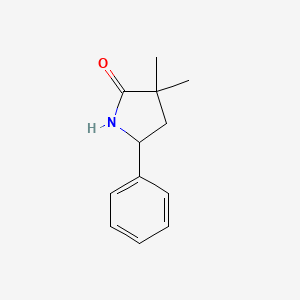
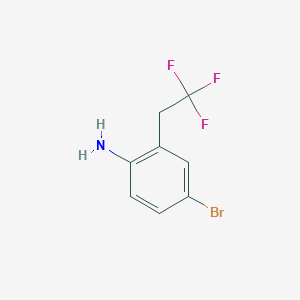
![2(1H)-Pyrazinone, 3-(1-piperazinyl)-1-[2-(2,4,5-trifluorophenoxy)ethyl]-](/img/structure/B8585493.png)
